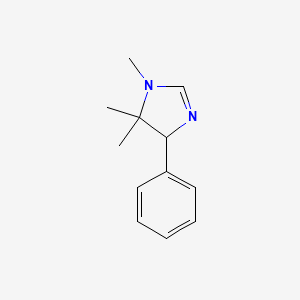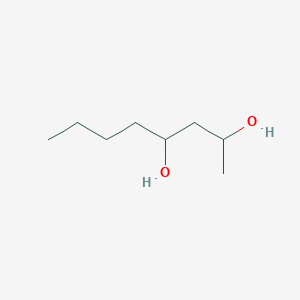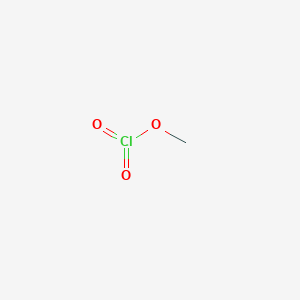![molecular formula C19H15BrN2O2 B14362174 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide CAS No. 90449-58-4](/img/structure/B14362174.png)
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide typically involves the reaction of 6-bromopyridin-2-ol with N-(2-methylphenyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(6-Chloropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Fluoropyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
- 3-[(6-Iodopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in specific synthetic applications and research studies. Its distinct chemical properties also contribute to its potential biological activities, setting it apart from similar compounds.
Propriétés
| 90449-58-4 | |
Formule moléculaire |
C19H15BrN2O2 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
3-(6-bromopyridin-2-yl)oxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-6-2-3-9-16(13)21-19(23)14-7-4-8-15(12-14)24-18-11-5-10-17(20)22-18/h2-12H,1H3,(H,21,23) |
Clé InChI |
APDDAIPCVCCMGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)



